molecular formula C5H12ClNO2 B6177233 3-(2-hydroxyethyl)azetidin-3-ol hydrochloride CAS No. 2197714-95-5

3-(2-hydroxyethyl)azetidin-3-ol hydrochloride

Cat. No.: B6177233
CAS No.: 2197714-95-5
M. Wt: 153.6
InChI Key:
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Description

3-(2-hydroxyethyl)azetidin-3-ol hydrochloride is an organic chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker .

Preparation Methods

The synthesis of 3-(2-hydroxyethyl)azetidin-3-ol hydrochloride involves several steps. One common method includes the hydrogenolysis of a precursor compound using 10% palladium on carbon (Pd/C) in methanol . Another approach involves the oxidative cleavage of a hemiacetal intermediate with sodium metaperiodate to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-hydroxyethyl)azetidin-3-ol hydrochloride undergoes various chemical reactions due to the presence of functional groups in its structure. Some of the common reactions include:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents like palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-hydroxyethyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a linker in the preparation of antibody-drug conjugates (ADCs).

    Biology: The compound is utilized in the development of PROTACs (proteolysis-targeting chimeras), which are used to selectively degrade target proteins.

    Medicine: It has potential therapeutic applications due to its role in the synthesis of bioactive molecules and drug conjugates.

    Industry: The compound is used in the production of various chemical intermediates and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)azetidin-3-ol hydrochloride involves its role as a linker in ADCs and PROTACs. In ADCs, the compound links an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells . In PROTACs, it serves as a linker connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

3-(2-hydroxyethyl)azetidin-3-ol hydrochloride can be compared with other similar compounds, such as:

    Azetidin-3-ol hydrochloride: Another non-cleavable linker used in ADC synthesis.

    3-(hydroxymethyl)azetidin-3-ol hydrochloride: A similar compound with a hydroxymethyl group instead of a hydroxyethyl group.

The uniqueness of this compound lies in its specific functional groups and its applications in both ADC and PROTAC synthesis, making it a versatile compound in scientific research .

Properties

CAS No.

2197714-95-5

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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